molecular formula C12H15ClN2O5S B7533423 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine

4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine

Cat. No.: B7533423
M. Wt: 334.78 g/mol
InChI Key: AMGSKJGBSOJVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine, also known as CNM-IV, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has been found to possess various biological activities.

Mechanism of Action

4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine inhibits PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins in the cell. This accumulation can lead to various cellular responses, including cell cycle arrest, apoptosis, and immune activation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth, improve glucose tolerance, and protect against autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has several advantages for lab experiments. It is a selective PTP inhibitor, making it a useful tool for studying the role of PTPs in cellular processes. It is also stable in solution, allowing for easy storage and handling. However, this compound has some limitations. It has low solubility in water, which can limit its use in some assays. It is also relatively expensive, which can be a barrier for some researchers.

Future Directions

There are several future directions for research on 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the identification of specific PTP targets for this compound, which could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, the use of this compound in combination with other drugs or therapies is an area of potential research, as it may enhance the efficacy of these treatments.

Synthesis Methods

4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine can be synthesized by reacting 2-chloro-6-nitrophenylsulfonyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction produces this compound as a yellow solid with a melting point of 126-128°C.

Scientific Research Applications

4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has been extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to several diseases, including cancer, diabetes, and autoimmune disorders. This compound has been found to selectively inhibit PTPs, making it a potential therapeutic agent for these diseases.

Properties

IUPAC Name

4-(2-chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c1-12(2)8-20-7-6-14(12)21(18,19)11-9(13)4-3-5-10(11)15(16)17/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGSKJGBSOJVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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